molecular formula C8H9BN2O2 B1519957 (2-methyl-2H-indazol-5-yl)boronic acid CAS No. 952319-71-0

(2-methyl-2H-indazol-5-yl)boronic acid

Cat. No. B1519957
M. Wt: 175.98 g/mol
InChI Key: KVNWFZDGOYSXJG-UHFFFAOYSA-N
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Description

“(2-methyl-2H-indazol-5-yl)boronic acid” is a chemical compound with the molecular formula C8H9BN2O2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 175.98 .


Synthesis Analysis

The synthesis of “(2-methyl-2H-indazol-5-yl)boronic acid” involves a reaction with ethyl 5-bromoisoxazole-3-carboxylate in the presence of a 2nd generation xphos precatalyst and Cs2CO3 . The reaction mixture is stirred at 90°C under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “(2-methyl-2H-indazol-5-yl)boronic acid” is characterized by the presence of boron, nitrogen, and oxygen atoms in addition to carbon and hydrogen . The specific arrangement of these atoms gives the compound its unique properties.


Physical And Chemical Properties Analysis

“(2-methyl-2H-indazol-5-yl)boronic acid” is a solid substance . It has a predicted boiling point of 430.8±37.0 °C and a predicted density of 1.27±0.1 g/cm3 .

Scientific Research Applications

Boronic acids and their derivatives have been growing in interest in the field of medicinal chemistry . This is mainly due to their potential in various biological applications, such as anticancer, antibacterial, and antiviral activities . They are also used in sensors and delivery systems .

The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .

  • Chemical Synthesis : Boronic acids, including “(2-methyl-2H-indazol-5-yl)boronic acid”, are often used in chemical synthesis . They can participate in various types of reactions, such as coupling reactions, which are widely used in the synthesis of various organic compounds .

  • Medicinal Chemistry : As mentioned earlier, boronic acids have a wide range of applications in medicinal chemistry . They can be used to modify the selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules .

  • Material Science : Boronic acids can also be used in the field of material science. They can be used in the synthesis of polymers and other materials .

  • Analytical Chemistry : Boronic acids can be used in the development of sensors and delivery systems . They can bind to diols in a reversible manner, which allows them to be used in the detection of various substances .

  • Pharmaceuticals : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

  • Experimental Procedures : There is a reported experimental procedure involving “(2-methyl-2H-indazol-5-yl)boronic acid” where it was used in a reaction with NH4HCO3 in ACN (Acetonitrile) and H2O2 .

  • Chemical Synthesis : Boronic acids, including “(2-methyl-2H-indazol-5-yl)boronic acid”, are often used in chemical synthesis . They can participate in various types of reactions, such as coupling reactions, which are widely used in the synthesis of various organic compounds .

  • Medicinal Chemistry : As mentioned earlier, boronic acids have a wide range of applications in medicinal chemistry . They can be used to modify the selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules .

  • Material Science : Boronic acids can also be used in the field of material science. They can be used in the synthesis of polymers and other materials .

  • Analytical Chemistry : Boronic acids can be used in the development of sensors and delivery systems . They can bind to diols in a reversible manner, which allows them to be used in the detection of various substances .

  • Pharmaceuticals : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

  • Experimental Procedures : There is a reported experimental procedure involving “(2-methyl-2H-indazol-5-yl)boronic acid” where it was used in a reaction with NH4HCO3 in ACN (Acetonitrile) and H2O2 .

Safety And Hazards

The compound is classified with the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

(2-methylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-6-4-7(9(12)13)2-3-8(6)10-11/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNWFZDGOYSXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CN(N=C2C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657108
Record name (2-Methyl-2H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-2H-indazol-5-yl)boronic acid

CAS RN

952319-71-0
Record name B-(2-Methyl-2H-indazol-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952319-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-2H-indazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Zhang, L Qing, Z Wang, Y Zhang, Y Li… - Journal of Medicinal …, 2023 - ACS Publications
Inhibition of methionine adenosyltransferase 2A (MAT2A) in cancers with a deletion of methylthioadenosine phosphorylase (MTAP) gene leads to synthetic lethality, thus receiving …
Number of citations: 3 pubs.acs.org

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